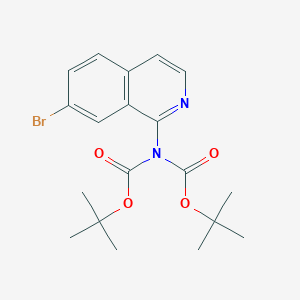
Di-tert-butyl (7-bromoisoquinolin-1-yl)iminodicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl (7-bromoisoquinolin-1-yl)iminodicarbonate is an organic compound with the molecular formula C19H23BrN2O4 and a molecular weight of 423.31 g/mol . This compound is characterized by the presence of a bromo-substituted isoquinoline ring and two tert-butyl groups attached to an iminodicarbonate moiety. It is typically found in a yellow oil form .
Preparation Methods
The synthesis of Di-tert-butyl (7-bromoisoquinolin-1-yl)iminodicarbonate involves the reaction of 7-bromoisoquinoline with di-tert-butyl iminodicarbonate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Chemical Reactions Analysis
Di-tert-butyl (7-bromoisoquinolin-1-yl)iminodicarbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group on the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Scientific Research Applications
Di-tert-butyl (7-bromoisoquinolin-1-yl)iminodicarbonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes
Mechanism of Action
The mechanism of action of Di-tert-butyl (7-bromoisoquinolin-1-yl)iminodicarbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoisoquinoline moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The iminodicarbonate group can undergo hydrolysis, releasing active intermediates that further interact with molecular pathways .
Comparison with Similar Compounds
Di-tert-butyl (7-bromoisoquinolin-1-yl)iminodicarbonate can be compared with similar compounds such as:
Di-tert-butyl (6-bromoisoquinolin-1-yl)imidodicarbonate: This compound has a similar structure but with the bromo group at the 6-position instead of the 7-position.
Di-tert-butyl iminodicarboxylate: This compound lacks the bromoisoquinoline moiety and is used as a reagent for the preparation of primary amines from alkyl halides.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromoisoquinoline and iminodicarbonate groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H23BrN2O4 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
tert-butyl N-(7-bromoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C19H23BrN2O4/c1-18(2,3)25-16(23)22(17(24)26-19(4,5)6)15-14-11-13(20)8-7-12(14)9-10-21-15/h7-11H,1-6H3 |
InChI Key |
YFJWOYUYUQQGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















